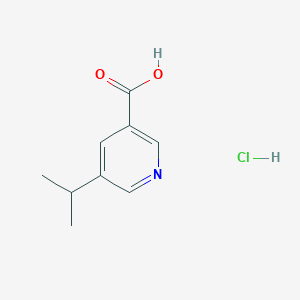![molecular formula C8H12N2O B2393034 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine CAS No. 1369069-92-0](/img/structure/B2393034.png)
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.2 g/mol . It is also known by its IUPAC name, 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-amine . This compound is characterized by its unique structure, which includes a cycloheptane ring fused with an oxazole ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with hydroxylamine to form the oxime, followed by cyclization to yield the desired oxazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes. The amine group can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine can be compared with other similar compounds, such as:
- 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylmethanamine
- {4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-yl}methanesulfonyl chloride
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of different substituents can significantly alter their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-8-6-4-2-1-3-5-7(6)11-10-8/h1-5H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCJXSJBHHNIPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2392955.png)


![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2392959.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2392961.png)

![Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2392965.png)

![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2392968.png)


![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
